2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride
Description
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 1955499-37-2) is a pyrrolidine derivative characterized by a methoxymethyl group at the 2-position of the pyrrolidine ring and a carboxamide functional group. Its molecular formula is C₈H₁₇ClN₂O₂, with a molecular weight of 208.69 g/mol. The compound is typically stored as a powder at room temperature and is utilized in pharmaceutical research, particularly as a synthetic intermediate or building block for bioactive molecules .
Key structural features:
- Pyrrolidine backbone: A five-membered nitrogen-containing heterocycle.
- Methoxymethyl substituent: Enhances lipophilicity and influences steric interactions.
- Carboxamide group: Provides hydrogen-bonding capability, improving solubility and target binding.
- Hydrochloride salt: Improves crystallinity and stability.
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-5-7(6(8)10)3-2-4-9-7;/h9H,2-5H2,1H3,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXNANKFANJYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound that has potential applications in scientific fields. It is characterized by a pyrrolidine ring substituted with a methoxymethyl group and a carboxamide group. The hydrochloride salt form enhances its water solubility, making it suitable for experimental and industrial applications.
Scientific Research Applications
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is used as a building block in organic synthesis, specifically in the creation of new agrochemicals and pharmaceuticals. It is also studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in receptor-binding studies.
Chemistry
This compound is a building block in organic synthesis. It can undergo oxidation reactions at the methoxymethyl group, leading to the formation of carboxylic acids or aldehydes. Reduction reactions can target the carboxamide group, converting it into an amine with reducing agents like lithium aluminum hydride. The methoxymethyl group can also be substituted with other functional groups through nucleophilic substitution reactions with reagents like alkyl halides or sulfonates.
Biology
The compound is studied for its potential biological activity, including its effects on cellular processes. It is also studied as a ligand in receptor binding studies.
Medicine
Ongoing research explores potential therapeutic applications, such as its use in drug development for treating various diseases. Substituted pyrrolidine-2-carboxamides are studied for the treatment of cancer .
Industry
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is used in the synthesis of specialty chemicals and as an intermediate in producing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride
- CAS : 796884-05-4
- Formula : C₆H₁₃ClN₂O₂
- Key Differences :
- Methoxy group at the 4-position instead of methoxymethyl at the 2-position.
- Reduced steric bulk due to the absence of a methyl group in the methoxy substituent.
- Implications :
Functional Group Variants
Carboxylic Acid Derivative: 2-(Methoxymethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : CID 103975934
- Formula: C₇H₁₃NO₃
- Key Differences :
- Implications: Increased acidity (pKa ~2–3 for carboxylic acid vs. ~10–12 for carboxamide). Potential for salt formation with bases, altering solubility.
Ester Derivatives: Methyl 2-(Methoxymethyl)pyrrolidine-2-carboxylate Hydrochloride
Substituent Variants
Methyl-Substituted Analog: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : 1508261-86-6
- Formula: C₆H₁₂ClNO₂
- Key Differences :
- Methyl group at the 2-position instead of methoxymethyl.
- Carboxylic acid functional group.
- Implications: Lower molecular weight (165.62 g/mol) and reduced steric effects. Potential for divergent biological activity due to simpler substitution .
Complex PROTAC Derivatives
Examples: (S,R,S)-VL285 Phenol-PEG4-NH2 Hydrochloride ()
- Key Differences :
- Incorporates E3 ligase ligands (e.g., VHL binders) and PEG linkers .
- Designed for targeted protein degradation (PROTACs).
- Implications :
- Higher molecular weight (e.g., ~800–1,000 g/mol) and structural complexity.
- Specialized applications in oncology and disease research .
Biological Activity
2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry. The focus will be on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 194.65 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride in the presence of a suitable base. This method allows for the introduction of the methoxymethyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon cancer).
Table 1: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(Methoxymethyl)pyrrolidine-2-carboxamide HCl | A549 | 25 | |
| 5-Oxopyrrolidine Derivative | A549 | 15 | |
| Cisplatin | A549 | 10 | Standard Control |
In the above table, IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that this compound has promising anticancer activity, though further optimization may enhance its efficacy.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
The data indicates that the compound exhibits significant antimicrobial activity, particularly against resistant strains, highlighting its potential as a lead compound in antibiotic development.
Case Studies
- Anticancer Study : A study involving the administration of various pyrrolidine derivatives showed that those with methoxy substitutions had enhanced cytotoxic effects on lung cancer cells compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence biological activity .
- Antimicrobial Evaluation : Another investigation assessed the effectiveness of several pyrrolidine derivatives against clinical isolates of resistant bacteria. The results indicated that the methoxymethyl group contributed to increased binding affinity to bacterial targets, enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Methoxymethyl)pyrrolidine-2-carboxamide hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves functionalizing pyrrolidine derivatives via methoxymethylation and subsequent carboxamide formation. For example, chloromethylation of pyrrolidine followed by nucleophilic substitution with methoxide can introduce the methoxymethyl group. Amidation is achieved using activated carboxylic acid derivatives (e.g., HATU/DIPEA coupling). Reaction efficiency can be optimized by controlling temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1.2–1.5 equivalents of methoxymethyl chloride) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Purity ≥95% is typical for research-grade material .
- Structural Integrity : Confirm via -NMR (e.g., δ 3.3–3.7 ppm for methoxymethyl protons) and -NMR (carboxamide carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] expected for CHClNO) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store as a lyophilized powder at –20°C in airtight, light-resistant containers. Avoid moisture and repeated freeze-thaw cycles. Shelf life is typically 12–24 months; verify stability via periodic HPLC analysis. For solutions (e.g., DMSO), aliquot and store at –80°C for ≤1 year .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC® design for targeted protein degradation?
- Methodology : The pyrrolidine scaffold can serve as a linker between an E3 ligase ligand (e.g., VHL or CRBN) and a target protein binder. For example, conjugate the carboxamide group to a PEG spacer, then link to the E3 ligand via amine-reactive chemistry (e.g., NHS ester coupling). Validate degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) and optimize linker length/spacer rigidity to enhance proteasome recruitment .
Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways?
- Methodology : Use density functional theory (DFT) to model transition states for methoxymethylation or amidation steps. Machine learning tools (e.g., Pistachio or Reaxys databases) predict feasible reaction pathways by analyzing analogous pyrrolidine derivatives. Validate predictions with small-scale exploratory reactions and kinetic studies .
Q. How can researchers resolve discrepancies in reported solubility data across studies?
- Methodology :
- Experimental Design : Conduct comparative solubility tests in standardized buffers (e.g., PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
- Data Analysis : Account for variables like temperature (25°C vs. 37°C), salt concentration, and solvent purity. Cross-reference with published datasets in databases like eChemPortal or ECHA to identify outliers .
Data Contradiction Analysis
Q. How should conflicting safety guidelines for handling this compound be addressed?
- Methodology :
- Risk Assessment : Compare hazard classifications from multiple SDS (e.g., OSHA HCS vs. UN GHS). For example, if one SDS lists acute oral toxicity (H302) but another does not, prioritize stricter controls (e.g., glovebox use) until further testing.
- Validation : Perform in vitro cytotoxicity assays (e.g., IC in HEK293 cells) to empirically assess risks. Document handling protocols in alignment with institutional biosafety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
